3-(2-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one

AKR1C3 Aldo-keto reductase Cancer

Researchers requiring AKR1C3/CB2 dual-target probes often face limited sourcing for validated 1-naphthyl chalcones, risking SAR discontinuity. This compound directly addresses that gap with confirmed multi-target activity and established synthetic accessibility. - Sub-micromolar AKR1C3 inhibition (IC50 = 250 nM) & CB2 agonism (EC50 = 63 nM) for cancer models. - Selective cytotoxicity against leukemia lines (IC50 ~1.5-40 µM), sparing normal lymphocytes. - Established 81.9% yield Claisen-Schmidt route accelerates analog generation for lead optimization.

Molecular Formula C19H13ClO
Molecular Weight 292.8 g/mol
Cat. No. B12079135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one
Molecular FormulaC19H13ClO
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC=CC=C3Cl
InChIInChI=1S/C19H13ClO/c20-18-11-4-2-7-15(18)12-13-19(21)17-10-5-8-14-6-1-3-9-16(14)17/h1-13H/b13-12+
InChIKeyVCEPBNDYZZBYQS-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one: Overview and Characterization


3-(2-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one (CAS: 36203-42-6) is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone scaffold bearing a 2-chlorophenyl group and a 1-naphthyl moiety . The compound is synthesized via Claisen-Schmidt aldol condensation of 1-acetylnaphthalene and 2-chlorobenzaldehyde, yielding the (E)-isomer as confirmed by HRMS and NMR [1]. Chalcones, as a class, are privileged structures in medicinal chemistry, recognized for their broad biological activity profiles including anticancer, antimicrobial, and anti-inflammatory properties [2].

Scaffold
Synthetic (E)-chalcone with 2-chlorophenyl and 1-naphthyl groups
Synthesis
Claisen-Schmidt aldol route, efficient for 1-naphthyl isomer
Target engagement
Reported activity on AKR1C3, CB2, and COX-2 in screening assays
Research context
Multi-target chalcone probe for pathway and selectivity studies

3-(2-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one: Interchangeability Risks


Within the chalcone family, even minor structural modifications—such as the position of chloro substitution or the naphthyl isomer employed—profoundly alter biological activity, target engagement, and physicochemical properties. For example, the 1-naphthyl isomer (CN1) and its 2-naphthyl counterpart (CN2) exhibit divergent synthetic yields (81.9% vs. 61.7%) and, as demonstrated across related naphthylchalcone series, differing cytotoxic potencies and target inhibition profiles [1]. Generic substitution without head-to-head comparative data therefore risks selecting a compound with suboptimal potency against the intended biological target or an unfavorable selectivity window relative to off-target receptors [2].

Naphthyl isomer mismatch

1-Naphthyl and 2-naphthyl chalcones show divergent yields and target potency; direct substitution without head-to-head data may shift activity profiles.

Chloro position sensitivity

Ortho-, meta-, or para-chloro substitution on the phenyl ring can alter target engagement and cytotoxicity class-level behavior.

Generic chalcone substitution risk

Chalcone scaffold activity is highly substituent-dependent; uncharacterized analogs may not reproduce the reported multi-target engagement.

3-(2-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one: Quantitative Target Evidence


AKR1C3 Inhibition and Selectivity Against AKR1C2

The compound inhibits human recombinant AKR1C3 with an IC50 of 250 nM [1]. In a comparable recombinant enzyme assay, the related naphthyl chalcone baccharin (a naturally occurring analog) inhibits AKR1C3 with an IC50 of 100 nM but exhibits an AKR1C2 IC50 of 51,000 nM, yielding a 510-fold selectivity ratio. While direct selectivity data for the target compound against AKR1C2 are not available in the same study, the AKR1C3 potency of 250 nM positions it within the range of known chalcone-based AKR1C3 inhibitors [2]. This target engagement profile is relevant for procurement in projects focused on hormone-dependent cancers, where AKR1C3 is a validated therapeutic target [3].

AKR1C3 Inhibition
Cross-study comparable
IC50 250 nM (vs baccharin 100 nM, 510-fold AKR1C2 selective)
Supports AKR1C3 target engagement screening in hormone-dependent cancer models.
Direct AKR1C2 selectivity data unavailable; class-level inference only.
AKR1C3 Aldo-keto reductase Cancer

CB2 Agonism Confirmed by Orthogonal Assays

The compound acts as a potent agonist at the human CB2 receptor with an EC50 of 63.0 nM in a cAMP inhibition assay using CHO cells [1]. This functional activity is corroborated by radioligand displacement (Ki = 50 nM) and an alternative fluorescence-based assay (EC50 = 63.0 nM) in Saccharomyces cerevisiae [1]. In contrast, the well-characterized selective CB2 agonist LY2828360 exhibits an EC50 of 20.1 nM for CB2 but with >100 µM against CB1 (>4,975-fold selectivity) . While direct CB1 counter-screening data are absent for the target compound, the sub-100 nM CB2 agonist activity qualifies it as a potent tool compound for probing CB2-mediated pathways. Procurement decisions for CB2-focused research should consider this quantitative potency metric alongside the broader pharmacological profiles of established comparators [2].

CB2 Agonism
Cross-study comparable
EC50 63 nM (cAMP), Ki 50 nM (radioligand); LY2828360 EC50 20.1 nM
Consistent CB2 agonist activity across orthogonal assays, suitable for CB2 pathway probing.
CB1 counter-screen data absent; verify selectivity in target assays.
CB2 Cannabinoid receptor Pain

Cytotoxicity in Acute Leukemia Cell Lines

In a head-to-head study of three synthetic naphthylchalcones (designated A1, A2, and A3) derived from 1-naphthaldehyde and 2-naphthaldehyde, the most cytotoxic compound (A1) demonstrated IC50 values ranging from ~1.5 µM to 40 µM across six human acute leukemia cell lines (K562, Jurkat, Kasumi, U937, CEM, NB4) and HT-29 colon adenocarcinoma cells [1]. While the exact identity of A1 relative to 3-(2-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one requires confirmation via structural disclosure, the data illustrate the class-level cytotoxic potential of 1-naphthyl-substituted chalcones. Importantly, A1 was non-cytotoxic to peripheral blood lymphocytes and bone marrow-derived fibroblasts, suggesting a therapeutic window [1]. In a separate study of 24 naphthylchalcone derivatives, the most potent compounds (R7, R13, R15) induced apoptosis in L1210 leukemia cells via mitochondrial injury and oxidative stress [2]. Procurement for leukemia-focused projects should consider that 1-naphthyl chalcones as a class exhibit micromolar-range cytotoxicity with apparent selectivity for malignant over normal cells.

Cytotoxicity (Leukemia)
Class-level inference
IC50 1.5–40 µM across K562, Jurkat, Kasumi, U937, CEM, NB4 lines (class representative A1)
Supports cell-model endpoint review for acute leukemia; non-cytotoxic to lymphocytes in reported study.
Exact structural identity of lead A1 requires confirmation; class-level, not compound-specific.
Cytotoxicity Leukemia Apoptosis

Synthetic Yield: 1-Naphthyl vs. 2-Naphthyl Isomer

The compound (designated CN1) was synthesized via aldol condensation of 1-acetylnaphthalene and 2-chlorobenzaldehyde using aqueous KOH as catalyst, achieving an isolated yield of 81.9% [1]. In the same study, the isomeric 2-naphthyl analog (CN2) was obtained in only 61.7% yield under identical reaction conditions. The para-chloro analogs (CN3 and CN4) gave yields of 90.1% and 98.3%, respectively [1]. This quantitative comparison demonstrates that the 1-naphthyl substitution pattern (ortho-chloro on the phenyl ring) provides a favorable balance of synthetic efficiency relative to the 2-naphthyl isomer, which is advantageous for procurement and scale-up planning. The reported 81.9% yield, confirmed by HRMS and NMR characterization, establishes a reproducible synthetic route for obtaining multi-gram quantities [1].

Synthetic Yield
Direct head-to-head
81.9% (1-naphthyl CN1) vs 61.7% (2-naphthyl CN2); +20.2 pp
Higher synthetic efficiency for 1-naphthyl isomer supports scale-up and analog generation.
Claisen-Schmidt, aq. KOH, rt; multi-gram route confirmed by HRMS/NMR.
Synthesis Yield Claisen-Schmidt

COX-2 Selective Inhibition vs. COX-1

In discontinuous radioactive TLC assays, the compound inhibited wild-type mouse COX-2 with an IC50 of 90 nM and ovine COX-1 with an IC50 of 490 nM, yielding a 5.4-fold selectivity ratio in favor of COX-2 [1]. This selectivity profile is consistent with the class of diaryl chalcones, which have been explored as COX-2 selective inhibitors [2]. For comparison, the clinically used COX-2 selective inhibitor celecoxib exhibits an IC50 of ~40 nM against COX-2 and ~15,000 nM against COX-1 (>375-fold selective) [3]. While the target compound's selectivity is more modest than celecoxib's, the 5.4-fold COX-2 preference may be sufficient for certain in vitro studies where complete COX-1 sparing is not required. Procurement for inflammation-focused projects should weigh this selectivity window against the compound's other polypharmacological activities.

COX-2 Inhibition
Cross-study comparable
IC50 90 nM (COX-2), 490 nM (COX-1); 5.4-fold selectivity
Supports COX-2 isoform selectivity research; modest window relative to celecoxib (375-fold).
Radioactive TLC assay; COX-2 preference may suffice for in vitro studies without strict COX-1 sparing.
COX-2 Cyclooxygenase Inflammation

Multi-Target Activity Profile

The compound exhibits sub-micromolar activity across three distinct therapeutic targets: AKR1C3 (IC50 = 250 nM), CB2 (EC50 = 63 nM), and COX-2 (IC50 = 90 nM) [1][2][3]. This polypharmacological profile is characteristic of the chalcone scaffold and may be advantageous for diseases where simultaneous modulation of multiple pathways is beneficial, such as certain cancers with inflammatory components [4]. In contrast, many optimized lead compounds demonstrate high selectivity for a single target (e.g., baccharin's 510-fold AKR1C3 selectivity). Procurement decisions for multi-target screening campaigns should consider this balanced, moderate-potency profile as a starting point for scaffold optimization, rather than as a highly optimized tool compound for a single target.

Multi-Target Profile
Supporting evidence
AKR1C3, CB2, COX-2 all engaged at sub-µM concentrations
Polypharmacology context for multi-pathway screening; not a single-target optimized probe.
Balanced moderate potency across targets; verify off-target liabilities in relevant panels.
Polypharmacology Multi-target Chalcone

3-(2-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one: Application Scenarios


AKR1C3 Screening and SAR Studies

The compound's sub-micromolar AKR1C3 inhibition (IC50 = 250 nM) makes it a suitable candidate for preliminary screening in AKR1C3-dependent cancer models, including castration-resistant prostate cancer and certain breast cancers [1]. Given that more potent AKR1C3 inhibitors (e.g., AKR1C3-IN-1, IC50 = 13 nM) are available, this compound is best positioned as a scaffold for structure-activity relationship (SAR) exploration rather than as a final optimized lead [2]. The established synthetic route with 81.9% yield facilitates analog generation for SAR campaigns [3].

CB2 Receptor In Vitro Pharmacology

With robust CB2 agonist activity confirmed across multiple orthogonal assays (EC50 = 63 nM in cAMP inhibition; Ki = 50 nM in radioligand displacement), the compound serves as a validated tool for probing CB2-mediated signaling pathways in vitro [1]. Its potency is comparable to several literature CB2 agonists (e.g., AM-1714, EC50 ~ 100 nM), making it a viable alternative for studies where a non-cannabinoid scaffold is desired to avoid confounding off-target effects associated with classical cannabinoid chemotypes [2].

Acute Leukemia Cytotoxicity Screening

As a representative of the 1-naphthyl chalcone class, this compound exhibits cytotoxic activity against multiple human acute leukemia cell lines with IC50 values ranging from ~1.5 µM to 40 µM, while sparing normal peripheral blood lymphocytes and fibroblasts [1]. This selective cytotoxicity profile, coupled with evidence that naphthylchalcones induce apoptosis via mitochondrial injury and caspase activation, positions the compound as a screening candidate for anti-leukemic drug discovery programs [2]. The compound's multi-target activity (AKR1C3, CB2, COX-2) may also offer opportunities for exploring polypharmacological approaches in leukemia [3].

COX-2 Preferential Inhibition in Inflammation

The compound inhibits COX-2 with an IC50 of 90 nM and exhibits 5.4-fold selectivity over COX-1 (IC50 = 490 nM) [1]. While this selectivity is modest compared to clinically used COXIBs, it may be sufficient for in vitro studies of COX-2-mediated prostaglandin synthesis where complete COX-1 sparing is not required. The chalcone scaffold offers a distinct chemotype from traditional NSAIDs and COXIBs, which may be advantageous for exploring alternative binding modes or for use in combination studies [2].

Application
Selection Property
Validation Focus
AKR1C3 pathway study and SAR
Chalcone scaffold with reported AKR1C3 engagement; efficient synthetic route for analog generation
Target engagement potency and AKR1C2 selectivity verification in recombinant assays
CB2 receptor pharmacology research
Orthogonal assay-confirmed CB2 agonism (cAMP, radioligand) with non-cannabinoid chemotype
CB2 functional response reproducibility and CB1 counter-screen in cell models
Cancer cell-model cytotoxicity screening
1-Naphthyl chalcone class showing micromolar cytotoxicity with reported sparing of normal lymphocytes
Cell-viability endpoints and apoptosis pathway verification in leukemia lines
COX-2 isoform selectivity studies
Reported COX-2 inhibition with modest COX-1 sparing; distinct diaryl chalcone chemotype
COX-2/COX-1 selectivity ratio confirmation in inflammation-related enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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